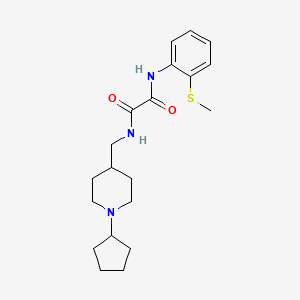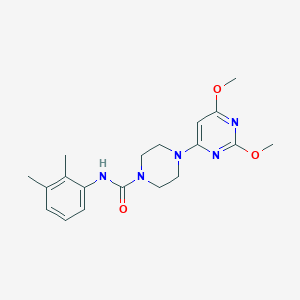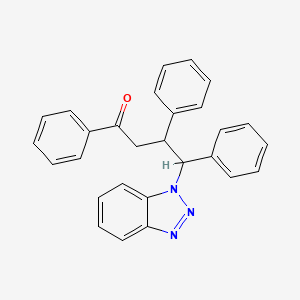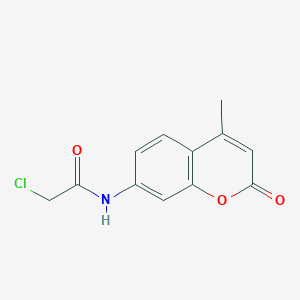
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide, commonly known as CX614, is a potent and selective modulator of AMPA receptors, a class of ionotropic glutamate receptors in the central nervous system. It has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as N-[(1-cyclopentylpiperidin-4-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide:
Cancer Research
In cancer research, this compound is being investigated for its potential to inhibit specific enzymes involved in tumor growth. Its ability to interfere with cellular signaling pathways makes it a promising candidate for developing anti-cancer drugs . Studies are focusing on its efficacy in reducing the proliferation of cancer cells and inducing apoptosis.
Molecular Modeling
Researchers use this compound in molecular modeling studies to predict its interactions with biological targets. Computational simulations help in understanding its binding affinity and mechanism of action . This application aids in the rational design of new compounds with improved therapeutic properties.
Synthetic Chemistry
In synthetic chemistry, this compound is used as a building block for creating more complex molecules. Its reactivity and stability make it a valuable intermediate in various chemical reactions . This application is essential for developing new materials and chemical processes.
Propiedades
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S/c1-26-18-9-5-4-8-17(18)22-20(25)19(24)21-14-15-10-12-23(13-11-15)16-6-2-3-7-16/h4-5,8-9,15-16H,2-3,6-7,10-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCUXZHUOHRZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-2-(2-(4-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2478709.png)

![4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2478712.png)


![2-[(2-Iodobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2478716.png)

![1-benzyl-7-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2478720.png)
![4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine hydrochloride](/img/structure/B2478721.png)



